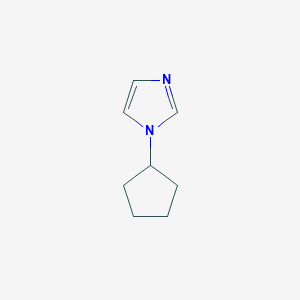

1-Cyclopentyl-1H-imidazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopentylimidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-2-4-8(3-1)10-6-5-9-7-10/h5-8H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRXUDQKHRDLLHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C=CN=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Cyclopentyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 1-Cyclopentyl-1H-imidazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document delves into its synthesis, physicochemical characteristics, spectral data, reactivity, and safety considerations. The information presented herein is intended to support researchers and drug development professionals in the effective utilization and further investigation of this molecule.

Introduction

This compound belongs to the N-substituted imidazole family, a class of compounds renowned for their diverse biological activities and applications as versatile ligands and catalysts. The imidazole ring is a fundamental component of many biologically active molecules, including the amino acid histidine.[1] The introduction of a cyclopentyl group at the N-1 position imparts specific steric and electronic properties that can influence the molecule's bioactivity, solubility, and metabolic stability. Understanding the core chemical properties of this compound is crucial for its application in the design of novel therapeutic agents and functional materials.[2]

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic routes, with the N-alkylation of the imidazole ring being a common and effective strategy. A plausible and scalable approach involves the copper-catalyzed cross-coupling of imidazole with a cyclopentyl halide, such as cyclopentyl bromide.[3]

Proposed Synthetic Protocol: Copper-Catalyzed N-Alkylation

This protocol is based on established copper-catalyzed cross-coupling methodologies for N-arylation and N-alkylation of imidazoles.

Reaction Scheme:

A proposed synthetic route to this compound.

Step-by-Step Methodology:

-

Reaction Setup: To a dry reaction vessel, add imidazole (1.0 eq.), a copper(I) catalyst (e.g., copper(I) iodide, 5-10 mol%), and a base (e.g., potassium phosphate, 2.0 eq.).

-

Solvent Addition: Add a suitable aprotic polar solvent, such as N,N-dimethylformamide (DMF).

-

Reactant Addition: Add cyclopentyl bromide (1.2 eq.) to the reaction mixture.

-

Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C. The reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Physicochemical Properties

| Property | Estimated Value/Information |

| Molecular Formula | C₈H₁₂N₂ |

| Molecular Weight | 136.19 g/mol |

| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid.[4] |

| Boiling Point | Estimated to be in the range of 220-240 °C at atmospheric pressure. |

| Solubility | Expected to be soluble in a wide range of organic solvents and sparingly soluble in water.[4] |

| pKa (of conjugate acid) | The pKa of the imidazolium ion is approximately 7.[4] |

Spectral Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. The expected spectral data are as follows:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for both the imidazole and cyclopentyl moieties. The protons on the imidazole ring will appear as distinct singlets or doublets in the aromatic region (δ 7.0-8.0 ppm). The methine proton of the cyclopentyl group attached to the nitrogen will be deshielded and appear as a multiplet. The methylene protons of the cyclopentyl ring will resonate in the upfield aliphatic region.[5][6]

-

H-2 (imidazole): ~δ 7.5-7.7 ppm (singlet)

-

H-4/H-5 (imidazole): ~δ 7.0-7.2 ppm (multiplets or singlets)

-

N-CH (cyclopentyl): ~δ 4.2-4.5 ppm (multiplet)

-

CH₂ (cyclopentyl): ~δ 1.6-2.2 ppm (multiplets)

-

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the three distinct carbons of the imidazole ring and the carbons of the cyclopentyl group.[7][8]

-

C-2 (imidazole): ~δ 135-140 ppm

-

C-4/C-5 (imidazole): ~δ 115-130 ppm

-

N-CH (cyclopentyl): ~δ 55-60 ppm

-

CH₂ (cyclopentyl): ~δ 25-35 ppm

-

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various vibrational modes of the molecule.

-

C-H stretching (aromatic): ~3100-3150 cm⁻¹

-

C-H stretching (aliphatic): ~2850-2970 cm⁻¹

-

C=N and C=C stretching (imidazole ring): ~1450-1600 cm⁻¹[9]

-

C-N stretching: ~1250-1350 cm⁻¹

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 136. Common fragmentation patterns for N-alkylimidazoles involve the loss of the alkyl substituent or fragmentation of the alkyl chain.[10][11] A significant fragment would likely be observed at m/z 68, corresponding to the imidazole cation radical.

Chemical Reactivity

The chemical reactivity of this compound is primarily governed by the electronic properties of the imidazole ring.

-

Basicity and N-alkylation: The lone pair of electrons on the N-3 nitrogen atom imparts basic properties to the molecule, allowing it to react with acids to form imidazolium salts. This nitrogen can also be further alkylated to form quaternary imidazolium salts.

-

Electrophilic Substitution: The imidazole ring is an electron-rich aromatic system and can undergo electrophilic substitution reactions, such as halogenation and nitration, primarily at the C-4 and C-5 positions.[12]

-

Metal Coordination: The N-3 nitrogen atom can act as a ligand, coordinating with various metal ions to form metal complexes. This property is exploited in the development of catalysts and metallodrugs.

-

Reactivity of the Cyclopentyl Group: The cyclopentyl substituent is generally unreactive under typical conditions but can undergo free-radical substitution at the C-H bonds under more forcing conditions.

Applications in Drug Development

The imidazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs with a wide range of therapeutic applications.[13] The introduction of a cyclopentyl group can modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule.

-

Lipophilicity and Membrane Permeability: The cyclopentyl group increases the lipophilicity of the imidazole core, which can enhance its ability to cross cell membranes and improve oral bioavailability.[14]

-

Metabolic Stability: The aliphatic cyclopentyl ring can influence the metabolic profile of the molecule, potentially blocking sites of metabolism and increasing the drug's half-life.

-

Receptor Binding: The size and shape of the cyclopentyl group can provide specific steric interactions within the binding pockets of target proteins and enzymes, leading to enhanced potency and selectivity.

Safety and Handling

While a specific safety data sheet for this compound is not widely available, general precautions for handling imidazole derivatives should be followed.

-

Hazards: Imidazole and its derivatives are often corrosive and can cause severe skin burns and eye damage.[15][16] Some derivatives are also suspected of causing reproductive harm.[16]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[17]

-

Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.[18] Avoid inhalation of vapors and contact with skin and eyes.[15]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.[19]

Conclusion

This compound is a valuable building block for the synthesis of more complex molecules with potential applications in drug discovery and materials science. This guide has provided a detailed overview of its synthesis, chemical properties, spectral characteristics, and safety considerations. Further research into the biological activities and material properties of this compound and its derivatives is warranted to fully explore its potential.

References

- 1. longdom.org [longdom.org]

- 2. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Imidazole - Wikipedia [en.wikipedia.org]

- 5. Unusual 1H NMR chemical shifts support (His) Cɛ1—H⋅⋅⋅O⩵C H-bond: Proposal for reaction-driven ring flip mechanism in serine protease catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. Solvent effects on the 13C NMR parameters (δ 13C chemical shifts and 1H-13C coupling constants) of 1-methylpyrazole and 1-methylimidazole | Semantic Scholar [semanticscholar.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Electrospray mass spectral fragmentation study of N,N'-disubstituted imidazolium ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. m.youtube.com [m.youtube.com]

- 13. clinmedkaz.org [clinmedkaz.org]

- 14. Buy this compound-2-thiol | 1038363-71-1 [smolecule.com]

- 15. dept.harpercollege.edu [dept.harpercollege.edu]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 18. assets.thermofisher.cn [assets.thermofisher.cn]

- 19. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 1-Cyclopentyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Foreword

The imidazole scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. The strategic functionalization of the imidazole ring, particularly at the N-1 position, allows for the fine-tuning of a molecule's physicochemical properties, influencing its solubility, metabolic stability, and target-binding affinity. This guide provides a comprehensive technical overview of the synthesis of 1-Cyclopentyl-1H-imidazole, a valuable building block for the development of novel therapeutics.

As a Senior Application Scientist, this document is structured to provide not just a set of instructions, but a deeper understanding of the synthetic strategy, the rationale behind the chosen methodology, and the critical parameters for successful execution. We will delve into the primary synthetic pathway, its underlying mechanism, a detailed experimental protocol, and the necessary characterization techniques to ensure the identity and purity of the final product.

I. Strategic Overview: Pathways to this compound

The synthesis of this compound can be approached through several synthetic routes. However, the most direct and widely applicable method is the N-alkylation of the imidazole ring . This strategy offers a straightforward and efficient means to introduce the cyclopentyl moiety onto one of the nitrogen atoms of the imidazole core.

This guide will focus on the N-alkylation pathway due to its robustness, scalability, and the ready availability of the starting materials.

II. The Core Synthesis: N-Alkylation of Imidazole

The N-alkylation of imidazole with a suitable cyclopentyl electrophile is a classic example of a nucleophilic substitution reaction. The lone pair of electrons on one of the nitrogen atoms of the imidazole ring acts as a nucleophile, attacking the electrophilic carbon of the cyclopentyl group.

A. Reaction Mechanism: A Step-by-Step Elucidation

The base-catalyzed N-alkylation of imidazole with cyclopentyl bromide proceeds via an SN2 mechanism. The key steps are outlined below:

-

Deprotonation of Imidazole: In the presence of a base, such as potassium carbonate (K₂CO₃), the acidic proton on the N-1 nitrogen of the imidazole ring is abstracted. This deprotonation generates the imidazolate anion, a more potent nucleophile than neutral imidazole.[1]

-

Nucleophilic Attack: The imidazolate anion then attacks the electrophilic carbon atom of cyclopentyl bromide. This is a concerted step where the new nitrogen-carbon bond is formed simultaneously with the cleavage of the carbon-bromine bond.

-

Product Formation: The displacement of the bromide ion results in the formation of this compound and a salt byproduct (in this case, potassium bromide).

References

Spectroscopic data of 1-Cyclopentyl-1H-imidazole (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-Cyclopentyl-1H-imidazole

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for the structural elucidation of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to move beyond a simple data repository. It is designed to offer field-proven insights into not only the data itself—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—but also the causality behind the spectral features and the experimental protocols required for their reliable acquisition. We will delve into the predicted spectral characteristics, grounded in the fundamental principles of spectroscopy and supported by data from analogous structures, to provide a self-validating framework for researchers, scientists, and drug development professionals.

Introduction: The Imperative for Spectroscopic Verification

This compound (C₈H₁₂N₂) is a member of the N-substituted imidazole family. These scaffolds are prevalent in pharmaceuticals and functional materials due to the unique electronic properties of the imidazole ring and the diverse functionalities that can be introduced at the nitrogen position. The cyclopentyl group, a non-polar, sterically defined substituent, can influence the molecule's solubility, binding affinity, and material properties.

Accurate and unambiguous structural confirmation is the bedrock of chemical research and development. In regulated environments such as drug development, this is non-negotiable. Spectroscopic analysis provides a molecular fingerprint, and a multi-technique approach (NMR, IR, MS) is essential for irrefutable characterization. This guide presents the expected spectroscopic signature of this compound and the logic required to interpret it.

Synthesis and Sample Preparation: A Validated Protocol

The primary route to this compound is through the direct N-alkylation of imidazole. This method is robust and widely documented for its efficiency in creating N-substituted heterocycles.[1][2]

Experimental Protocol: Synthesis via N-Alkylation

-

Reagent Preparation: To a solution of imidazole (1.0 eq) in a polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile, add a strong, non-nucleophilic base like sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).

-

Scientist's Insight: The use of NaH ensures the complete deprotonation of imidazole to form the highly nucleophilic imidazolide anion. This is critical for driving the subsequent Sₙ2 reaction to completion and avoiding side reactions.

-

-

Anion Formation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The cessation of hydrogen gas evolution indicates the completion of deprotonation.

-

Alkylation: Cool the mixture back to 0 °C and add cyclopentyl bromide (1.05 eq) dropwise via syringe.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product should be purified by flash column chromatography on silica gel to yield this compound as a pure substance.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise connectivity of a small molecule. For this compound, both ¹H and ¹³C NMR are required for full characterization.

¹H NMR Spectroscopy Analysis

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Anticipated ¹H NMR Data (500 MHz, CDCl₃)

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H-2 | ~7.5 - 7.7 | Singlet (s) | - | 1H |

| H-4 | ~7.0 - 7.2 | Triplet (t) or Singlet (s) | J ≈ 1.0 - 1.5 | 1H |

| H-5 | ~7.0 - 7.2 | Triplet (t) or Singlet (s) | J ≈ 1.0 - 1.5 | 1H |

| H-1' | ~4.5 - 4.8 | Quintet (quin) | J ≈ 7.5 | 1H |

| H-2', H-5' | ~2.0 - 2.2 | Multiplet (m) | - | 4H |

| H-3', H-4' | ~1.6 - 1.8 | Multiplet (m) | - | 4H |

Expert Interpretation:

-

Imidazole Protons: The H-2 proton is the most deshielded (downfield) due to the inductive effect of both adjacent nitrogen atoms.[3] The H-4 and H-5 protons are in a more electron-rich environment and appear upfield relative to H-2.[4][5] Their signals may appear as sharp singlets or narrowly coupled triplets due to small J-couplings between them.

-

Cyclopentyl Protons: The methine proton (H-1') directly attached to the imidazole nitrogen is significantly deshielded due to the N-atom's electronegativity and appears as a distinct quintet, coupled to the four adjacent methylene protons. The remaining methylene protons of the cyclopentyl ring will appear as complex multiplets in the standard aliphatic region.

Molecular Structure with Proton Labeling

Caption: Structure of this compound with proton numbering.

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Anticipated ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon Label | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~135 - 138 |

| C-4 | ~128 - 130 |

| C-5 | ~118 - 120 |

| C-1' | ~58 - 62 |

| C-2', C-5' | ~33 - 36 |

| C-3', C-4' | ~23 - 26 |

Expert Interpretation:

-

Imidazole Carbons: Similar to the proton spectrum, the C-2 carbon is the most downfield due to the two adjacent nitrogens. C-4 and C-5 appear at distinct, higher-field shifts.[6][7]

-

Cyclopentyl Carbons: The C-1' methine carbon, directly bonded to nitrogen, is the most downfield of the aliphatic carbons. The symmetry of the cyclopentyl ring means only two other signals are expected: one for the two equivalent C-2'/C-5' carbons and one for the two equivalent C-3'/C-4' carbons.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The key diagnostic feature for this synthesis is the disappearance of the N-H band from the imidazole starting material.

Anticipated Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

|---|---|---|

| 3150 - 3100 | C-H Stretch (Imidazole Ring) | Medium-Weak |

| 2960 - 2870 | C-H Stretch (Cyclopentyl) | Strong |

| ~1500 | C=N Stretch (Ring) | Medium |

| ~1480 | C=C Stretch (Ring) | Medium |

| 1250 - 1000 | C-N Stretch & Ring Vibrations | Medium-Strong |

Expert Interpretation:

-

The most critical observation is the absence of a broad N-H stretching band typically seen around 3300-3500 cm⁻¹ for the parent imidazole.[8][9] Its absence is strong evidence of successful N-substitution.

-

The spectrum will be dominated by two distinct C-H stretching regions: the sharp peaks just above 3000 cm⁻¹ characteristic of aromatic C-H bonds, and the strong, saturated peaks below 3000 cm⁻¹ from the cyclopentyl group.[10]

-

The fingerprint region (<1500 cm⁻¹) will contain a series of complex bands corresponding to ring vibrations and C-N stretches, which are highly characteristic of the molecule as a whole.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial structural information based on the molecule's fragmentation pattern under ionization. For this compound, the molecular weight is 136.10 g/mol .

Anticipated Key Fragments in Electron Ionization (EI) MS

| m/z | Proposed Fragment | Notes |

|---|---|---|

| 136 | [C₈H₁₂N₂]⁺˙ | Molecular Ion (M⁺˙) |

| 135 | [M - H]⁺ | Loss of a hydrogen radical |

| 109 | [M - HCN]⁺˙ | Loss of hydrogen cyanide from M⁺˙ |

| 69 | [C₅H₉]⁺ | Cyclopentyl cation |

| 68 | [C₃H₄N₂]⁺˙ | Imidazole radical cation (Loss of C₅H₈) |

| 67 | [C₃H₃N₂]⁺ | Imidazole cation (Loss of C₅H₉ radical) |

Expert Interpretation:

-

Molecular Ion: The molecular ion peak at m/z 136 should be clearly visible. According to the Nitrogen Rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular weight, which is consistent.[11]

-

Key Fragmentation Pathways: Two primary fragmentation pathways are expected to dominate the spectrum:

-

Cleavage of the N-C bond: The bond between the imidazole nitrogen and the cyclopentyl group is a likely point of cleavage. This can result in a fragment at m/z 67 (the imidazole cation) or m/z 69 (the cyclopentyl cation). The relative intensity of these peaks provides insight into charge stabilization.

-

Ring Fragmentation: A hallmark fragmentation of the imidazole ring is the loss of a neutral hydrogen cyanide (HCN, 27 Da) molecule.[12] This can occur from the molecular ion to give a peak at m/z 109.

-

Proposed Mass Spectrometry Fragmentation Scheme

Caption: Primary fragmentation pathways for this compound in EI-MS.

Conclusion

The structural integrity of this compound can be unequivocally confirmed through a synergistic application of NMR, IR, and MS. The key spectroscopic identifiers are:

-

¹H NMR: A characteristic downfield singlet for the H-2 proton and a deshielded quintet for the methine proton of the cyclopentyl group.

-

¹³C NMR: Six distinct carbon signals corresponding to the three unique imidazole carbons and three unique cyclopentyl carbons.

-

IR: The definitive absence of an N-H stretch, coupled with the presence of both aromatic (>3000 cm⁻¹) and aliphatic (<3000 cm⁻¹) C-H stretches.

-

MS: A molecular ion peak at m/z 136, with characteristic fragments resulting from the loss of the cyclopentyl group (m/z 67) and the neutral loss of HCN (m/z 109).

This guide provides the foundational data and interpretive logic necessary for any scientist working with this compound, ensuring both analytical accuracy and a deeper understanding of its chemical nature.

References

- 1. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. modgraph.co.uk [modgraph.co.uk]

- 4. hmdb.ca [hmdb.ca]

- 5. Imidazole(288-32-4) 1H NMR spectrum [chemicalbook.com]

- 6. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]

- 7. Imidazole(288-32-4) 13C NMR [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. whitman.edu [whitman.edu]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of 1-Cyclopentyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Foreword

1-Cyclopentyl-1H-imidazole stands as a significant heterocyclic compound, drawing interest within the realms of medicinal chemistry and materials science. Its unique structural motif, featuring a five-membered cyclopentyl ring appended to an imidazole nucleus, imparts a distinct set of physicochemical characteristics that govern its behavior in various chemical and biological systems. This technical guide provides a comprehensive exploration of the core physical properties of this compound, offering a foundational understanding for researchers and developers. The ensuing discussion delves into its fundamental identifiers, thermodynamic properties, solubility profile, and spectroscopic signature, underpinned by experimental data and established scientific principles.

Section 1: Fundamental Identifiers and Molecular Structure

A precise understanding of a compound's fundamental identifiers is paramount for unambiguous scientific communication and regulatory compliance.

Table 1: Fundamental Identifiers for this compound

| Identifier | Value | Source |

| CAS Number | 71614-59-8 | ChemScene |

| Molecular Formula | C₈H₁₂N₂ | ChemScene |

| Molecular Weight | 136.19 g/mol | ChemScene |

| Predicted LogP | 1.9982 | ChemScene |

The molecular structure, a cyclopentyl group attached to a nitrogen atom of the imidazole ring, dictates its polarity, steric hindrance, and potential for intermolecular interactions. This N-substitution prevents the formation of intermolecular hydrogen bonds that are characteristic of unsubstituted imidazole, leading to a lower boiling point compared to its parent compound.[1]

Section 2: Thermodynamic and Physical Properties

The thermodynamic and physical properties of this compound are critical for its handling, processing, and application.

Boiling Point

The boiling point is a key indicator of a liquid's volatility and the strength of its intermolecular forces. For this compound, the experimentally determined boiling point is 288.1 ± 9.0 °C at 760 mmHg .

-

Experimental Rationale: The determination of a boiling point for a novel or sparsely studied compound like this compound necessitates a meticulous experimental approach to ensure accuracy. The capillary method is a widely accepted and reliable technique for this purpose, particularly when only small sample volumes are available.

Figure 1: Workflow for Boiling Point Determination via the Capillary Method.

Density

Density is a fundamental physical property that relates a substance's mass to its volume. A study on N-cycloalkyl imidazoles provides experimental density data for this compound across a range of temperatures.[2][3]

Table 2: Experimental Density of this compound

| Temperature (K) | Density (g/cm³) |

| 293.15 | 1.033 |

| 313.15 | 1.017 |

| 333.15 | 1.001 |

| 353.15 | 0.985 |

-

Experimental Rationale: The density of a liquid is typically determined using a pycnometer or a vibrating tube densitometer. The choice of method depends on the required precision and sample volume. For temperature-dependent studies, a jacketed apparatus is employed to maintain a constant temperature.

Figure 2: Workflow for Density Determination using a Pycnometer.

Melting Point

Section 3: Solubility Profile

The solubility of this compound in various solvents is a critical parameter for its application in synthesis, purification, and formulation.

While specific quantitative solubility data for this compound is limited, the general solubility trends of N-alkylimidazoles can provide valuable guidance. Imidazoles are generally soluble in polar organic solvents.[5] The presence of the cyclopentyl group increases the lipophilicity of the molecule compared to imidazole, suggesting enhanced solubility in less polar organic solvents. Studies on various imidazoles have shown low solubility in chloroalkanes.[2][6][7]

Table 3: Predicted and Inferred Solubility of this compound

| Solvent | Predicted/Inferred Solubility | Rationale |

| Water | Low to Moderate | The imidazole ring contributes polarity, but the cyclopentyl group is hydrophobic. |

| Methanol, Ethanol | Soluble | Polar protic solvents are generally good solvents for imidazoles.[5] |

| Acetone, Acetonitrile | Soluble | Polar aprotic solvents are expected to solubilize the compound. |

| Dichloromethane | Low to Moderate | Based on the low solubility of other imidazoles in chloroalkanes.[2][6][7] |

| Toluene | Soluble | The nonpolar cyclopentyl group should enhance solubility in aromatic hydrocarbons. |

| Hexane | Low | The overall polarity of the imidazole ring will limit solubility in nonpolar alkanes. |

-

Experimental Rationale: The equilibrium solubility of a compound is typically determined by the shake-flask method. An excess of the solid or liquid solute is added to the solvent of interest, and the mixture is agitated at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the supernatant is then quantified using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

Figure 3: Workflow for Equilibrium Solubility Determination.

Section 4: Spectroscopic Characterization

Spectroscopic analysis is indispensable for the structural elucidation and identification of this compound. While specific experimental spectra for this compound are not widely published, the expected spectral features can be inferred from the known spectra of related imidazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the imidazole ring and the cyclopentyl group. The protons on the imidazole ring (at positions 2, 4, and 5) will appear in the aromatic region, typically between δ 7-8 ppm. The cyclopentyl protons will exhibit multiplets in the aliphatic region (δ 1.5-4.0 ppm). The integration of these signals will correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule. The carbons of the imidazole ring will resonate in the downfield region (typically δ 115-140 ppm), while the cyclopentyl carbons will appear in the upfield aliphatic region (δ 20-60 ppm).

-

Experimental Rationale for NMR: To obtain high-resolution NMR spectra, the sample must be dissolved in a deuterated solvent to avoid overwhelming solvent signals. The choice of solvent (e.g., CDCl₃, DMSO-d₆) depends on the solubility of the compound. A small amount of a reference standard, such as tetramethylsilane (TMS), is typically added to calibrate the chemical shift scale to 0 ppm.

Figure 4: Workflow for NMR Sample Preparation and Analysis.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrational modes of its functional groups. Key expected absorptions include:

-

C-H stretching (aromatic): Above 3000 cm⁻¹

-

C-H stretching (aliphatic): Below 3000 cm⁻¹ (around 2850-2960 cm⁻¹)

-

C=N and C=C stretching (imidazole ring): In the range of 1400-1600 cm⁻¹

-

C-N stretching: Around 1250-1350 cm⁻¹

-

Experimental Rationale for IR: For a liquid sample like this compound, the IR spectrum can be conveniently obtained using the neat liquid technique. A thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr) and mounted in the spectrometer. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly onto the ATR crystal.

Figure 5: Workflow for Liquid Sample IR Analysis.

Conclusion

This technical guide has synthesized the available data on the physical properties of this compound, providing a valuable resource for scientists and researchers. While key parameters such as boiling point and density have been experimentally determined, further investigation is warranted to establish a comprehensive profile, including a definitive melting point, quantitative solubility in a range of organic solvents, and detailed experimental spectroscopic data. The methodologies outlined herein provide a robust framework for undertaking such characterizations, ensuring the generation of high-quality, reliable data essential for the continued exploration and application of this promising heterocyclic compound.

References

An In-Depth Technical Guide to 1-Cyclopentyl-1H-imidazole: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclopentyl-1H-imidazole is a heterocyclic organic compound featuring an imidazole ring substituted with a cyclopentyl group at the 1-position. The imidazole moiety is a ubiquitous scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs due to its ability to engage in various biological interactions. The introduction of a cyclopentyl group influences the molecule's lipophilicity and conformational flexibility, potentially modulating its pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of the chemical identity, synthesis, physicochemical properties, and potential applications of this compound, serving as a valuable resource for researchers in drug discovery and chemical synthesis.

Molecular Structure and Chemical Identity

CAS Number: 71614-58-9

Molecular Formula: C₈H₁₂N₂

Molecular Weight: 136.19 g/mol

Structure:

NH Br / \ / // \ + (C5H9) ---(Base, Solvent)---> N-C5H9 N---C / // \ N---C

Caption: Workflow for the synthesis of this compound.

Potential Applications in Research and Drug Development

The imidazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. While specific pharmacological data for this compound is limited, the known activities of structurally related compounds provide valuable insights into its potential applications.

-

Antimicrobial Agents: Imidazole derivatives are well-known for their antifungal and antibacterial properties. The introduction of a lipophilic cyclopentyl group could enhance membrane permeability and potentially lead to novel antimicrobial agents.

-

Enzyme Inhibition: The nitrogen atoms in the imidazole ring can act as metal-coordinating ligands or hydrogen bond donors/acceptors, making them effective components of enzyme inhibitors. This compound could serve as a starting point for the design of inhibitors for various enzymes implicated in disease.

-

Receptor Modulation: Many imidazole-containing compounds act as agonists or antagonists for various receptors. The cyclopentyl moiety can influence the binding affinity and selectivity of the molecule for specific receptor subtypes.

-

Chemical Probes and Ligands: In chemical biology, functionalized imidazoles are used as probes to study biological processes. This compound can be further modified to incorporate reporter groups or reactive moieties for such applications.

Conclusion

This compound is a readily accessible compound with physicochemical properties that make it an interesting building block for medicinal chemistry and materials science. The established synthetic routes for N-alkylation of imidazoles allow for its efficient preparation. While its specific biological activities are yet to be extensively explored, the proven track record of the imidazole scaffold suggests that this compound and its derivatives hold significant potential for the development of new therapeutic agents and research tools. This guide provides a foundational understanding of this compound, encouraging further investigation into its properties and applications.

An In-Depth Technical Guide to 1-Cyclopentyl-1H-imidazole: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 1-Cyclopentyl-1H-imidazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. While the specific historical discovery of this compound is not prominently documented, its importance lies in its role as a key structural motif in a variety of biologically active molecules. This guide details its synthesis, physicochemical properties, and notable applications, particularly in the realm of drug discovery. The content is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights.

Introduction: The Imidazole Scaffold and the Significance of N-Alkylation

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. First synthesized by Heinrich Debus in 1858, this moiety is a fundamental building block in numerous natural products, including the amino acid histidine and the neurotransmitter histamine. Its unique electronic properties, including its ability to act as both a hydrogen bond donor and acceptor, make it a privileged structure in medicinal chemistry, frequently appearing in approved pharmaceuticals.

The process of N-alkylation, the attachment of an alkyl group to one of the nitrogen atoms of the imidazole ring, is a cornerstone of synthetic organic chemistry. This modification allows for the fine-tuning of a molecule's steric and electronic properties, which can profoundly influence its biological activity, solubility, and metabolic stability. The introduction of a cyclopentyl group at the N-1 position of the imidazole ring yields this compound, a versatile intermediate for the synthesis of more complex molecules with diverse therapeutic applications.

Historical Context: The Evolution of N-Alkylimidazoles

While a singular, seminal publication detailing the initial synthesis of this compound is not readily identifiable in the scientific literature, its development can be understood within the broader history of N-alkylimidazole synthesis. The fundamental reactions for N-alkylation of imidazoles have been known for many decades, with early methods often involving the direct reaction of imidazole with an alkyl halide.

Over the years, these methods have been refined to improve yields, regioselectivity, and substrate scope. The use of various bases, solvents, and, more recently, phase-transfer catalysts and microwave-assisted synthesis has made the preparation of N-alkylimidazoles, including this compound, a routine yet crucial transformation in organic synthesis. The increasing appearance of the this compound moiety in the patent and scientific literature from the late 20th century onwards highlights its growing importance as a building block in the quest for novel therapeutic agents.

Synthesis of this compound: A Detailed Protocol

The most common and straightforward method for the synthesis of this compound is the direct N-alkylation of imidazole with a cyclopentyl halide. The following protocol provides a detailed, step-by-step methodology based on established principles of N-alkylation.

Reaction Scheme

The Multifaceted Therapeutic Potential of Imidazole Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: The Enduring Relevance of the Imidazole Scaffold

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique electronic properties, ability to participate in hydrogen bonding, and act as a ligand for various metalloenzymes have made it a privileged scaffold in the design of a multitude of therapeutic agents.[1] From blockbuster antifungal drugs to targeted cancer therapies, the versatility of the imidazole core continues to inspire the development of novel and effective pharmaceuticals. This guide provides an in-depth technical exploration of the significant biological activities of imidazole derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate this exciting field. We will delve into the core mechanisms of action, provide field-proven experimental protocols, and offer insights grounded in years of application science to facilitate the translation of promising compounds from the bench to the clinic.

Anticancer Activities: Targeting the Hallmarks of Malignancy

The fight against cancer has seen a paradigm shift towards targeted therapies, and imidazole derivatives have emerged as key players in this revolution. Their ability to interact with a diverse range of oncogenic targets has led to the development of several successful anticancer drugs.[2]

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

Imidazole-based compounds exert their anticancer effects through various mechanisms, primarily by inhibiting key signaling pathways and cellular processes essential for tumor growth and survival.

Many cancers are driven by aberrant kinase activity. Imidazole derivatives have been successfully designed as potent inhibitors of several key oncogenic kinases.[3]

-

Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, promoting cell proliferation and survival.[4] Imidazole derivatives can act as competitive inhibitors at the ATP-binding site of the EGFR kinase domain, preventing its autophosphorylation and subsequent downstream signaling.[5][6] This disruption of the EGFR signaling cascade can lead to cell cycle arrest and apoptosis in cancer cells.[1][7]

-

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition: Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. VEGFRs are key mediators of this process. Imidazole-containing compounds have been developed to inhibit VEGFR kinase activity, thereby blocking the downstream signaling events that lead to endothelial cell proliferation and migration.

-

AKT/ERK Pathway Inhibition: The PI3K/AKT and RAS/RAF/MEK/ERK (MAPK) pathways are critical intracellular signaling cascades that regulate cell growth, proliferation, and survival. Several imidazole derivatives have been shown to suppress the phosphorylation and activation of key components of these pathways, such as AKT and ERK, leading to the induction of apoptosis in cancer cells.[8][9][10]

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics is a clinically validated anticancer strategy. Imidazole derivatives can bind to the colchicine-binding site on β-tubulin, inhibiting its polymerization into microtubules.[11][12] This leads to mitotic arrest at the G2/M phase of the cell cycle and ultimately triggers apoptosis.[13][14] The structure-activity relationship (SAR) studies of these derivatives often focus on modifications to the imidazole core and its substituents to enhance binding affinity and cytotoxic potency.[15]

Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[16][17][18]

Principle: Metabolically active cells with functional mitochondria possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding:

-

Culture cancer cells of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the imidazole derivative in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 to 100 µM).

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known anticancer drug like doxorubicin).

-

-

Incubation:

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator. The incubation time depends on the cell doubling time and the expected onset of cytotoxic effects.

-

-

MTT Addition:

-

Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).[17]

-

After the treatment incubation period, add 10-20 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).

-

Incubate the plate for another 2-4 hours at 37°C until a purple precipitate is visible.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[19]

-

Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).

-

Plot a dose-response curve (percentage of cell viability vs. compound concentration) and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

-

Antimicrobial Activities: Combating Infectious Diseases

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new and effective antimicrobial agents. Imidazole derivatives have a long and successful history in this area, particularly as antifungal agents.[20]

Mechanism of Action: Disrupting Microbial Integrity

Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. It is essential for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.[20] The azole antifungals, including many imidazole derivatives, are potent inhibitors of the enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene), a key enzyme in the ergosterol biosynthesis pathway.[21][22] This enzyme is a cytochrome P450-dependent enzyme responsible for the demethylation of lanosterol. Inhibition of this step leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols in the fungal membrane, which disrupts membrane structure and function, ultimately leading to the inhibition of fungal growth.[20][23]

The antibacterial mechanisms of imidazole derivatives are more varied and can include:

-

Disruption of Cell Wall Synthesis: Some derivatives interfere with the synthesis of peptidoglycan, a crucial component of the bacterial cell wall, leading to cell lysis.[7]

-

Inhibition of Nucleic Acid Synthesis: Certain imidazole compounds can inhibit DNA replication and transcription.

-

Disruption of the Cell Membrane: Imidazole derivatives can intercalate into the bacterial cell membrane, leading to increased permeability and leakage of essential cellular components.[7]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[8][24][25]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism after incubation.

Step-by-Step Methodology:

-

Preparation of Antimicrobial Stock Solution:

-

Prepare a concentrated stock solution of the imidazole derivative in a suitable solvent (e.g., DMSO or water).

-

Sterilize the stock solution by filtration if necessary.

-

-

Preparation of Serial Dilutions:

-

In a sterile 96-well microtiter plate, add 100 µL of sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to all wells.

-

Add 100 µL of the antimicrobial stock solution to the first well of each row to be tested.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and then transferring 100 µL from the second well to the third, and so on, down the plate. Discard 100 µL from the last well. This will create a range of concentrations.

-

-

Preparation of Inoculum:

-

Grow the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in an appropriate broth or on an agar plate overnight.

-

Prepare a suspension of the microorganism in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).[24]

-

Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

-

Inoculation:

-

Add 100 µL of the diluted inoculum to each well of the microtiter plate, including a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).

-

-

Incubation:

-

Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.[26]

-

-

Reading and Interpretation:

-

After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

-

The results can also be read using a microplate reader by measuring the optical density at 600 nm.

-

Anti-inflammatory Activities: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and cardiovascular disease. Imidazole derivatives have shown significant promise as anti-inflammatory agents by targeting key enzymes and signaling pathways involved in the inflammatory response.[27]

Mechanism of Action: Taming the Inflammatory Response

Cyclooxygenase (COX) enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced at sites of inflammation. Many non-steroidal anti-inflammatory drugs (NSAIDs) non-selectively inhibit both COX-1 and COX-2. However, selective COX-2 inhibitors are desirable to reduce the gastrointestinal side effects associated with COX-1 inhibition. Several imidazole derivatives have been developed as selective COX-2 inhibitors.[27][28]

The p38 mitogen-activated protein (MAP) kinase is a key signaling molecule involved in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[3][29] Inhibition of p38 MAP kinase is a promising therapeutic strategy for a variety of inflammatory diseases. Pyridinyl imidazole derivatives are a well-known class of potent and selective p38 MAP kinase inhibitors.[29][30]

Experimental Protocol: In Vivo Anti-inflammatory Activity Assessment (Carrageenan-Induced Paw Edema)

The carrageenan-induced paw edema model is a widely used and well-characterized in vivo model for screening the acute anti-inflammatory activity of new compounds.[31][32]

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling). The first phase is mediated by histamine and serotonin, while the second, more prolonged phase is mediated by prostaglandins and other inflammatory mediators. The ability of a compound to reduce this edema is indicative of its anti-inflammatory potential.

Step-by-Step Methodology:

-

Animal Acclimatization and Grouping:

-

Use adult rats (e.g., Wistar or Sprague-Dawley) of either sex, weighing 150-200g.

-

Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

Divide the animals into groups (e.g., n=6 per group): a control group, a standard drug group (e.g., indomethacin 10 mg/kg), and test groups receiving different doses of the imidazole derivative.[33]

-

-

Compound Administration:

-

Administer the test compound and the standard drug orally or intraperitoneally, typically 30-60 minutes before the carrageenan injection. The control group receives the vehicle (e.g., saline, 1% Tween 80).[34]

-

-

Induction of Edema:

-

Measurement of Paw Volume:

-

Measure the paw volume of each rat immediately before the carrageenan injection (initial volume) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.[31]

-

-

Data Analysis:

-

Calculate the percentage of edema inhibition for each group at each time point using the following formula:

-

% Inhibition = [(Vc - Vt) / Vc] x 100

-

Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

-

-

Statistically analyze the data to determine the significance of the anti-inflammatory effect of the test compound compared to the control group.

-

FDA-Approved Imidazole-Based Drugs: A Legacy of Therapeutic Success

The versatility of the imidazole scaffold is underscored by the large number of FDA-approved drugs that incorporate this heterocyclic ring. These drugs span a wide range of therapeutic areas, demonstrating the broad applicability of imidazole derivatives in medicine.

| Drug Name | Therapeutic Class | Indication(s) | Year of Approval (US) |

| Metronidazole | Antibacterial, Antiprotozoal | Bacterial and protozoal infections | 1963 |

| Clotrimazole | Antifungal | Fungal skin and vaginal infections | 1975 |

| Ketoconazole | Antifungal | Systemic and topical fungal infections | 1981 |

| Cimetidine | H2 Receptor Antagonist | Peptic ulcers, GERD | 1977 |

| Omeprazole | Proton Pump Inhibitor | Peptic ulcers, GERD, Zollinger-Ellison syndrome | 1989 |

| Losartan | Angiotensin II Receptor Blocker | Hypertension, diabetic nephropathy | 1995 |

| Dacarbazine | Alkylating Agent (Anticancer) | Malignant melanoma, Hodgkin's lymphoma | 1975 |

| Nilotinib | Kinase Inhibitor (Anticancer) | Chronic myeloid leukemia | 2007 |

| Ondansetron | 5-HT3 Receptor Antagonist | Nausea and vomiting (chemotherapy-induced) | 1991 |

| Pilocarpine | Cholinergic Agonist | Glaucoma, dry mouth | 1875 (as a natural product) |

Conclusion and Future Perspectives

This technical guide has provided a comprehensive overview of the significant biological activities of imidazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. The inherent versatility of the imidazole scaffold, coupled with the power of modern drug design and discovery techniques, ensures that this remarkable heterocycle will continue to be a rich source of novel therapeutic agents for years to come. As our understanding of disease biology deepens, so too will our ability to design and synthesize next-generation imidazole derivatives with enhanced potency, selectivity, and safety profiles. The future of imidazole-based drug discovery is bright, with the potential to address some of the most pressing unmet medical needs of our time.

References

- 1. Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. The problem of pyridinyl imidazole class inhibitors of MAPK14/p38α and MAPK11/p38β in autophagy research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structural Basis for EGFR Mutant Inhibition by Trisubstituted Imidazole Inhibitors. | Semantic Scholar [semanticscholar.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Broth Microdilution | MI [microbiology.mlsascp.com]

- 9. Anticancer effects of imidazole nucleus in hepatocellular carcinoma cell lines via the inhibition of AKT and ERK1/2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. thieme-connect.com [thieme-connect.com]

- 12. Fused Imidazopyrazine-Based Tubulin Polymerization Inhibitors Inhibit Neuroblastoma Cell Function - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 17. creative-diagnostics.com [creative-diagnostics.com]

- 18. researchgate.net [researchgate.net]

- 19. cyrusbio.com.tw [cyrusbio.com.tw]

- 20. An Antifungal Benzimidazole Derivative Inhibits Ergosterol Biosynthesis and Reveals Novel Sterols - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. | Semantic Scholar [semanticscholar.org]

- 22. researchgate.net [researchgate.net]

- 23. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 25. protocols.io [protocols.io]

- 26. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 27. brieflands.com [brieflands.com]

- 28. mdpi.com [mdpi.com]

- 29. Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 31. inotiv.com [inotiv.com]

- 32. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 33. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. bio-protocol.org [bio-protocol.org]

Introduction: The Imperative of Physicochemical Characterization

An In-Depth Technical Guide to the Solubility and Stability of 1-Cyclopentyl-1H-imidazole

Abstract: This technical guide provides a comprehensive analysis of the solubility and chemical stability of this compound, a heterocyclic compound of interest in chemical synthesis and pharmaceutical research. For professionals in drug development and chemical research, a thorough understanding of these physicochemical properties is paramount for predicting bioavailability, designing robust formulations, and ensuring long-term product integrity. This document synthesizes theoretical principles with actionable experimental protocols, offering a field-proven framework for characterization.

This compound belongs to the imidazole class of heterocyclic compounds, which are core scaffolds in numerous biologically active molecules.[1] The unique electron-rich nature of the imidazole ring allows it to bind with various enzymes and receptors, making its derivatives valuable in drug discovery.[1] However, the journey from a promising compound to a viable product is contingent on its fundamental properties. Solubility directly influences absorption and bioavailability, while stability dictates shelf-life, storage conditions, and potential degradation pathways that could impact efficacy and safety.

This guide delves into the critical aspects of solubility and stability for this compound, providing researchers with the necessary theoretical grounding and practical methodologies for its evaluation.

Chemical Profile of this compound

A foundational understanding begins with the molecule's intrinsic properties. The structure combines a hydrophilic imidazole ring with a hydrophobic cyclopentyl group, rendering it amphiphilic. This duality is the primary determinant of its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂N₂ | [2] |

| Molecular Weight | 136.19 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Canonical SMILES | C1CCC(C1)N2C=CN=C2 | Derived |

Solubility Profile: A Dichotomy of Polarity

The solubility of a compound is a measure of its ability to dissolve in a solvent to form a homogeneous solution.[3] This property is governed by the principle of "like dissolves like," where the interplay between the hydrophobic cyclopentyl moiety and the polar imidazole ring dictates solvent compatibility.

Expected Solubility Behavior

The following table presents solubility data for the related compound this compound-2-thiol, which serves as a valuable proxy to guide solvent selection for the target molecule.

| Solvent Type | Solvent | Reported Solubility of this compound-2-thiol (mg/mL) | Expected Rationale |

| Aqueous | Water (Room Temp) | < 1 | The hydrophobic cyclopentyl group limits interaction with water.[4] |

| Polar Protic | Methanol | 15 - 25 | Hydrogen bonding and dipole-dipole interactions with the imidazole ring enhance solubility.[4] |

| Ethanol | 10 - 20 | Similar to methanol, but slightly lower due to increased alkyl character.[4] | |

| Polar Aprotic | Dimethylformamide (DMF) | 40 - 60 | Strong dipole-dipole interactions stabilize the imidazole ring without competing hydrogen bond donors.[4] |

| Acetonitrile (ACN) | 20 - 30 | Effective stabilization of the imidazole ring through dipole-dipole forces.[4] |

Experimental Protocol: High-Throughput Kinetic Solubility Assay

In early-stage drug discovery, kinetic solubility is a key metric for rapidly assessing compound viability.[5][6] It measures the solubility of a compound when introduced into an aqueous buffer from a concentrated organic stock solution, typically DMSO.[3][7] This protocol is adapted from standard industry practices.[8]

Objective: To determine the kinetic solubility of this compound in a physiologically relevant buffer (e.g., PBS, pH 7.4).

Pillar of Trustworthiness: This protocol incorporates positive and negative controls (high, medium, and low solubility compounds) to validate assay performance and ensure the reliability of the generated data. The use of a standard curve ensures accurate quantification.

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

Causality: DMSO is used as it can dissolve a wide range of organic compounds at high concentrations, providing a consistent starting point for the assay.[7]

-

-

Plate Preparation: Using a liquid handler or manual pipette, dispense 2 µL of the DMSO stock solution into the wells of a 96-well microtiter plate.

-

Buffer Addition & Incubation: Add 98 µL of Phosphate-Buffered Saline (PBS) at pH 7.4 to each well. This results in a final DMSO concentration of 2%. Seal the plate and shake for 90 minutes at room temperature.[3]

-

Causality: The incubation period allows the system to reach a state of meta-stable equilibrium. Shaking ensures thorough mixing and maximizes the interaction between the compound and the aqueous buffer.[8]

-

-

Precipitate Removal: Filter the plate using a MultiScreen® Solubility filter plate to separate any undissolved precipitate from the soluble compound.[3]

-

Causality: Filtration is a critical step to ensure that only the truly dissolved compound is measured. Failure to remove precipitate would lead to an overestimation of solubility.[6]

-

-

Quantification: Analyze the concentration of the compound in the filtrate using a validated analytical method, typically UV-Vis spectrophotometry or LC-MS.[7]

-

UV-Vis Method: Measure the absorbance of the filtrate at the compound's λ_max. Quantify the concentration against a standard curve prepared by diluting the DMSO stock in a 50:50 mixture of Acetonitrile:Water (or another solvent system where the compound is fully soluble).

-

LC-MS Method: If the compound lacks a strong chromophore, LC-MS provides a more sensitive and specific means of quantification.[9]

-

Data Interpretation: The kinetic solubility is reported as the highest concentration at which the compound remains in solution under these specific conditions. A common goal for drug discovery compounds is a solubility of >60 µg/mL.[6]

Workflow Visualization:

Caption: Kinetic Solubility Assay Workflow.

Chemical Stability: Predicting and Preventing Degradation

The stability of a pharmaceutical compound is its capacity to remain within established specifications to maintain its identity, strength, quality, and purity.[10] The imidazole ring, while generally stable, is susceptible to specific degradation pathways under stress conditions.

Potential Degradation Pathways

Forced degradation studies on imidazole-containing molecules like Daclatasvir reveal common vulnerabilities.[11] The primary pathways relevant to this compound include:

-

Oxidative Degradation: The imidazole moiety is susceptible to oxidation, which can be mediated by atmospheric oxygen (autoxidation) or more aggressive agents like peroxides.[11][12] This can lead to the formation of imidazolones or ring-opened byproducts.[12]

-

Photodegradation: Exposure to light, particularly UV light, can induce photochemical reactions in the imidazole ring, leading to the formation of various degradants.[11] This is a critical consideration for packaging and storage.

-

Hydrolytic Degradation: While the core imidazole ring is relatively stable to hydrolysis, extreme pH conditions can promote degradation. Imidazole-containing compounds have shown pH-dependent degradation, with some being more susceptible to basic hydrolysis.[11][13]

Experimental Protocol: Forced Degradation (Stress Testing)

Forced degradation studies are essential to identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[10] The protocol follows principles outlined in the International Council for Harmonisation (ICH) guidelines.[14][15]

Objective: To investigate the intrinsic stability of this compound under various stress conditions and identify potential degradants.

Pillar of Trustworthiness: This protocol requires a validated, stability-indicating analytical method (typically HPLC-UV/MS). This method must be able to resolve the parent compound from all significant degradation products, ensuring that a decrease in the parent peak corresponds to a quantifiable increase in impurity peaks.[16]

Methodology:

-

Method Development: Develop and validate a stability-indicating HPLC-UV or HPLC-MS method. This method must provide sufficient resolution between the parent peak (this compound) and any potential degradants.

-

Sample Preparation: Prepare solutions of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent system (e.g., 50:50 Acetonitrile:Water).

-

Application of Stress Conditions: Expose the prepared solutions to the following conditions in parallel. A control sample, protected from stress, should be analyzed at each time point.

-

Acid Hydrolysis: Add 1N HCl and heat at 60°C.

-

Base Hydrolysis: Add 1N NaOH and heat at 60°C.

-

Oxidative Degradation: Add 3% Hydrogen Peroxide (H₂O₂) and keep at room temperature.

-

Thermal Degradation: Heat the solution at 60°C (in parallel with the control).

-

Photolytic Degradation: Expose the solution to a photostability chamber with a light source conforming to ICH Q1B guidelines (e.g., cool white fluorescent and near-UV lamps).[14]

-

-

Timepoint Analysis: Analyze samples from each condition at specified time points (e.g., 0, 2, 4, 8, 24 hours). The goal is to achieve 5-20% degradation of the active substance.

-

Causality: Analyzing at multiple time points allows for an understanding of the degradation kinetics. Aiming for partial degradation is crucial; complete degradation provides little information about the pathway or the primary degradants.

-

-

Data Analysis and Interpretation:

-

Quantify the loss of the parent compound over time.

-

Perform mass balance calculations to ensure that the decrease in the parent compound is accounted for by the increase in degradation products.

-

Use HPLC-MS/MS to tentatively identify the structures of the major degradants.

-

Workflow Visualization:

Caption: Forced Degradation Study Workflow.

Conclusion and Forward-Looking Recommendations

This guide establishes a foundational understanding of the solubility and stability of this compound. Based on its amphiphilic structure, the compound is predicted to have low aqueous solubility but good solubility in polar organic solvents like methanol and DMF. The imidazole core is susceptible to degradation, primarily through oxidative and photolytic pathways.

For any research or development program involving this molecule, the following are critical next steps:

-

Empirical Validation: The theoretical profiles presented here must be confirmed through rigorous experimental work using the protocols outlined.

-

Thermodynamic Solubility: For later-stage development, determining the thermodynamic (equilibrium) solubility is essential for formulation and predicting in vivo behavior.[5][6]

-

Long-Term Stability: Following forced degradation studies, long-term stability testing under ICH-recommended storage conditions (e.g., 25°C/60% RH) is required to establish a re-test period or shelf-life.[10][15]

By systematically applying these principles and methodologies, researchers can mitigate risks, accelerate development timelines, and ensure the quality and robustness of their final product.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. chemscene.com [chemscene.com]

- 3. charnwooddiscovery.com [charnwooddiscovery.com]

- 4. Buy this compound-2-thiol | 1038363-71-1 [smolecule.com]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. enamine.net [enamine.net]

- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 9. An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples [mdpi.com]

- 10. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]

- 11. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ICH Official web site : ICH [ich.org]

- 15. database.ich.org [database.ich.org]

- 16. ema.europa.eu [ema.europa.eu]

A Comprehensive Technical Guide to the Quantum Chemical Characterization of 1-Cyclopentyl-1H-imidazole

Executive Summary

In the landscape of modern drug discovery, in silico techniques are indispensable for accelerating the identification and optimization of novel therapeutic agents. Quantum chemical calculations, in particular, offer profound insights into the intrinsic properties of molecules, guiding rational drug design with a level of detail that experimental methods alone cannot provide. This guide presents a rigorous, step-by-step framework for the quantum chemical analysis of 1-Cyclopentyl-1H-imidazole, a heterocyclic scaffold of significant interest in medicinal chemistry.[1][2][3][4][5] We delve into the theoretical underpinnings and practical application of Density Functional Theory (DFT) to elucidate the structural, electronic, and spectroscopic properties of this molecule. The protocols herein are designed for researchers, computational chemists, and drug development professionals, providing not just a methodology, but the scientific rationale behind each computational choice, ensuring a self-validating and robust analytical workflow.

Introduction: The Rationale for Computational Scrutiny

The imidazole ring is a cornerstone of medicinal chemistry, forming the core of numerous biologically active compounds.[3][4][5] Its unique electronic structure, ability to participate in hydrogen bonding, and capacity to interact with a diverse array of biological targets make it a privileged scaffold in drug design.[4] The N-substitution of a cyclopentyl group introduces a flexible, lipophilic moiety that can significantly influence the molecule's pharmacokinetic and pharmacodynamic profile. Understanding how this substitution impacts the geometry, reactivity, and spectroscopic signature of the imidazole core is paramount for its effective deployment in drug development programs.

Quantum chemical calculations serve as a "computational microscope," allowing us to predict and analyze molecular properties with high fidelity.[6] This approach enables the prediction of:

-

Stable 3D Conformations: Identifying the lowest-energy structure of the molecule.

-

Chemical Reactivity: Pinpointing sites susceptible to electrophilic or nucleophilic attack.[7]

-

Electronic Behavior: Understanding electron distribution and energy levels, which govern molecular interactions and photochemical properties.[8]

-

Spectroscopic Fingerprints: Predicting NMR and UV-Vis spectra to aid in experimental characterization and validation.